1-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine
Overview
Description
1-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine , also known by its IUPAC name 1-[(1-Methylpiperidin-4-yl)methyl]piperazine , is a chemical compound with the molecular formula C₁₁H₂₃N₃ . It falls within the class of piperazine derivatives and exhibits interesting pharmacological properties. The compound’s structure consists of a piperazine ring substituted with a methylpiperidine group and a pyrazole ring.
Synthesis Analysis
The synthesis of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine involves several steps. While I don’t have specific synthetic procedures from the retrieved papers, it typically starts with the reaction of a piperazine derivative (such as 1-methylpiperazine) with a pyrazole-containing compound. Further purification and characterization steps are necessary to obtain the final product.
Molecular Structure Analysis
The compound’s molecular structure comprises a piperazine ring (with a methylpiperidine substituent) fused to a pyrazole ring. The nitrogen atoms in both rings play crucial roles in its biological activity. The spatial arrangement of atoms determines its interactions with biological targets.
Chemical Reactions Analysis
1-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine may participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and condensations. Its reactivity depends on the functional groups present and the reaction conditions.
Physical And Chemical Properties Analysis
- Molecular Weight : Approximately 197.32 g/mol.
- IUPAC Name : 1-[(1-Methylpiperidin-4-yl)methyl]piperazine.
- InChI Code : 1S/C11H23N3/c1-13-6-2-11(3-7-13)10-14-8-4-12-5-9-14/h11-12H,2-10H2,1H3.
- Physical Form : Liquid.
- Flash Point : 77-78°C at 0.38 mm.
- Safety Information : It is classified as a Warning substance. Precautionary measures include proper handling, avoiding eye and skin contact, and ensuring adequate ventilation.
Safety And Hazards
- Hazard Statements : May cause eye irritation (H319) and respiratory irritation (H335).
- Precautionary Statements : Use appropriate protective equipment (P271), avoid inhaling vapors (P261), and wear protective gloves and eyewear (P280).
Future Directions
Research on 1-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine should focus on:
- Biological Targets : Identify specific receptors or enzymes it interacts with.
- Pharmacological Applications : Explore its potential as a drug candidate.
- Toxicology Studies : Assess its safety profile comprehensively.
- Structural Modifications : Design analogs for improved activity.
Please note that this analysis is based on available information, and further investigation is essential for a complete understanding of this compound’s properties and applications.
properties
IUPAC Name |
1-(1-methylpiperidin-4-yl)pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-12-5-2-8(3-6-12)13-7-4-9(10)11-13/h4,7-8H,2-3,5-6H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNCKVWIQIKZBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2C=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101251037 | |
Record name | 1-(1-Methyl-4-piperidinyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101251037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine | |
CAS RN |
1246550-66-2 | |
Record name | 1-(1-Methyl-4-piperidinyl)-1H-pyrazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246550-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1-Methyl-4-piperidinyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101251037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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